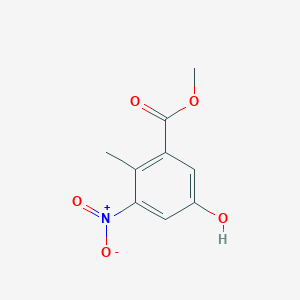

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Vue d'ensemble

Description

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, also known as Methyl 5-hydroxy-2-methylnitrobenzoate, or M5H2MNB, is an aromatic nitro compound with a variety of applications in scientific research. Its unique chemical structure provides a wide range of biochemical and physiological effects, making it a useful tool for scientists to study the effects of various compounds on biological systems.

Applications De Recherche Scientifique

Green Synthesis Processes

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate and its derivatives have been the subject of research focusing on more environmentally friendly and efficient synthesis processes. For instance, Mei et al. (2018) developed a green nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a related compound, demonstrating high selectivity and control in the reaction rate (Mei, Yao, Yu, & Yao, 2018).

Solubility and Molecular Interactions

Studies on the solubility and molecular interactions of derivatives of this compound have been conducted to understand their behavior in different solvents. Hart et al. (2017) measured the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents and calculated its Abraham model solute descriptors (Hart et al., 2017).

Crystal Structure Analysis

Research has also been directed towards understanding the crystal structure of these compounds. For instance, Fu, Li, & Simpson (2012) analyzed the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate, providing insights into the molecular arrangement and interactions (Fu, Li, & Simpson, 2012).

Analytical and Chemical Studies

The compound and its derivatives have been used in various analytical and chemical studies. For example, Alder, Augenstein, & Rogerson (1978) developed a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples, showcasing its utility in chemical analysis (Alder, Augenstein, & Rogerson, 1978).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBUJNUWWJENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629766 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88132-51-8 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

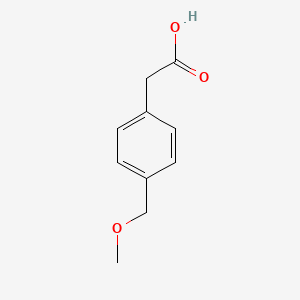

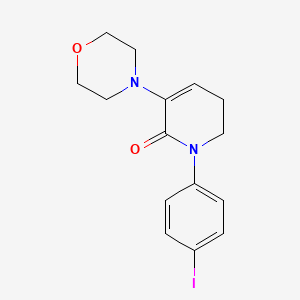

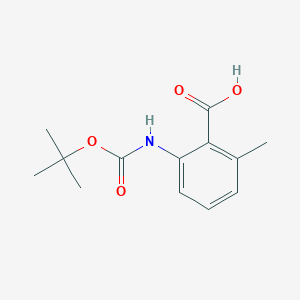

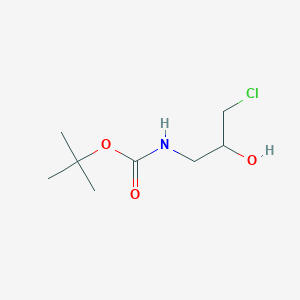

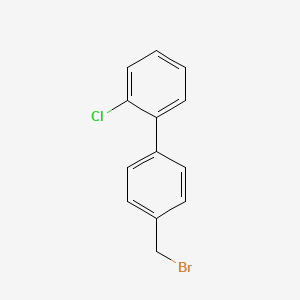

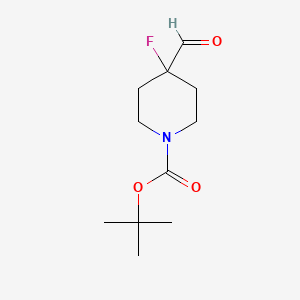

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

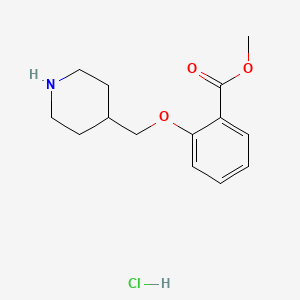

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)